molecular formula C7H9N3 B1610236 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 787541-88-2

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B1610236
CAS No.: 787541-88-2
M. Wt: 135.17 g/mol
InChI Key: RAAFDHOWTMRUEA-UHFFFAOYSA-N
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Description

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that contains both pyrrole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with an α,β-unsaturated carbonyl compound under acidic conditions. This reaction proceeds through a cyclization mechanism to form the desired pyrrolo[3,4-d]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidine ring to a dihydropyrimidine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydropyrimidines. Substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. This compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking their function. The exact pathways involved depend on the specific biological context and the target enzyme .

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Lacks the methyl group at the 2-position.

    7,7-dimethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine: Contains two methyl groups at the 7-position.

    Pyrazolo[3,4-d]pyrimidine: Contains a pyrazole ring instead of a pyrrole ring

Uniqueness

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position can affect the compound’s binding affinity to enzymes and its overall pharmacokinetic properties .

Properties

IUPAC Name

2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-5-9-3-6-2-8-4-7(6)10-5/h3,8H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAFDHOWTMRUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CNCC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447245
Record name 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787541-88-2
Record name 2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of acetamidine hydrochloride (12.8 g, 135 mmol) and sodium ethoxide (59 mL, 157.5 mmol) in anhydrous ethanol (400 mL) was stirred under nitrogen for 15 min, and 4-[(dimethylamino)methylene]-1-tritylpyrrolidin-3-one from Step B (17.2 g, 45 mmol) was added. The resulting mixture was heated at 85° C. for 3.5 h, quenched with a solution of 5% aqueous citric acid (50 mL), and evaporated to dryness. The residue was dissolved in ethyl acetate (500 mL) and washed with saturated aqueous sodium bicarbonate solution. There was some insoluble solid material between the aqueous and the organic layers, which was filtered thorough a Celite pad and washed with ethyl acetate. The combined aqueous layers were extracted twice with ethyl acetate. The organic layers were combined and washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The residue obtained was purified by chromatography on a Biotage Horizon® system (silica gel, 10-75% ethyl acetate/dichloromethane gradient) to yield the N-trityl protected derivative of the desired product. A portion of this trityl protected product (1.9 g, 5.0 mmol) was dissolved in 4N methanolic hydrogen chloride (20 mL) and stirred at room temperature for 2.5 h. The solution was evaporated and the residue was purified by chromatography on a Biotage Horizon® system (silica, 4.5-14% gradient of 10% concentrated aqueous ammonium hydroxide in methanol/dichloromethane) to yield the desired product. LC-MS=136.0 (M+1).
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
59 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
4-[(dimethylamino)methylene]-1-tritylpyrrolidin-3-one
Quantity
17.2 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Reactant of Route 5
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Reactant of Route 6
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